molecular formula C14H18ClN5O3 B6751534 methyl N-[(2S)-1-[(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methylamino]-3-methyl-1-oxobutan-2-yl]carbamate

methyl N-[(2S)-1-[(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methylamino]-3-methyl-1-oxobutan-2-yl]carbamate

Cat. No.: B6751534
M. Wt: 339.78 g/mol
InChI Key: FUFYZXIKKIFKIN-NSHDSACASA-N
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Description

Methyl N-[(2S)-1-[(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methylamino]-3-methyl-1-oxobutan-2-yl]carbamate is a complex organic compound that features a triazolopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(2S)-1-[(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methylamino]-3-methyl-1-oxobutan-2-yl]carbamate typically involves multiple steps. One common approach is the nucleophilic substitution reaction where 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-amine reacts with various amines and triazole-2-thiol . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(2S)-1-[(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methylamino]-3-methyl-1-oxobutan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Methyl N-[(2S)-1-[(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methylamino]-3-methyl-1-oxobutan-2-yl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-[(2S)-1-[(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methylamino]-3-methyl-1-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s triazolopyridine moiety is believed to play a key role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-[(2S)-1-[(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methylamino]-3-methyl-1-oxobutan-2-yl]carbamate is unique due to its specific structural configuration and the presence of the triazolopyridine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl N-[(2S)-1-[(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methylamino]-3-methyl-1-oxobutan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN5O3/c1-8(2)11(17-14(22)23-3)13(21)16-7-10-18-19-12-9(15)5-4-6-20(10)12/h4-6,8,11H,7H2,1-3H3,(H,16,21)(H,17,22)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFYZXIKKIFKIN-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1=NN=C2N1C=CC=C2Cl)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC1=NN=C2N1C=CC=C2Cl)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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